molecular formula C17H20N4O3S2 B14018072 1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one CAS No. 69181-02-8

1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B14018072
CAS No.: 69181-02-8
M. Wt: 392.5 g/mol
InChI Key: OBEJJZVPVSGSAY-UHFFFAOYSA-N
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Description

4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidinone core, a pyrazole moiety, and a sulfonyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for the survival of pathogenic organisms . By binding to these enzymes, the compound disrupts essential metabolic processes, leading to the death of the target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- stands out due to its unique combination of functional groups, which impart a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

69181-02-8

Molecular Formula

C17H20N4O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C17H20N4O3S2/c1-4-19-16(22)9-10-20(17(19)25)26(23,24)15-7-5-14(6-8-15)21-13(3)11-12(2)18-21/h5-8,11H,4,9-10H2,1-3H3

InChI Key

OBEJJZVPVSGSAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(C1=S)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C

Origin of Product

United States

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